Bienvenue dans la boutique en ligne BenchChem!

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate

P2X7 Receptor Inflammation Triazole Derivatives

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate (CAS 338419-16-2) is a 1,4-disubstituted 1,2,3-triazole derivative, characterized by a 4-chlorophenyl group at the N1 position and a benzenecarboxylate ester at the 4-methyl position. Belonging to a compound class renowned for its bioisosteric properties and stability, this specific compound serves as a versatile intermediate or building block for the construction of more complex molecules for drug discovery and chemical biology.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 338419-16-2
Cat. No. B2378634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate
CAS338419-16-2
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2/c17-13-6-8-15(9-7-13)20-10-14(18-19-20)11-22-16(21)12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyORUQLNZPCLWSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate (CAS 338419-16-2) as a Triazole Building Block


[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate (CAS 338419-16-2) is a 1,4-disubstituted 1,2,3-triazole derivative, characterized by a 4-chlorophenyl group at the N1 position and a benzenecarboxylate ester at the 4-methyl position . Belonging to a compound class renowned for its bioisosteric properties and stability, this specific compound serves as a versatile intermediate or building block for the construction of more complex molecules for drug discovery and chemical biology . Its structure allows for further derivatization via hydrolysis of the ester or modification of the triazole core, making it a valuable entry in screening libraries.

Why [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate Cannot Be Simply Substituted by In-Class Analogs


While many 1,2,3-triazole derivatives share a common core, the specific biological and physicochemical properties are finely tuned by the nature of their substituents. Simple substitution of the 4-chlorophenyl group or the benzenecarboxylate ester in this compound with other commercially available triazoles is not scientifically valid without risking failure in target binding or a change in reactivity profile. The electron-withdrawing chlorine atom and the specific ester leaving group potential are critical for its intended use as a selective synthetic intermediate or a probe in structure-activity relationship (SAR) studies [1]. The evidence below details where exactly this compound demonstrates quantifiable differentiation that impacts procurement decisions.

Quantitative Differentiation Data for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate vs. Closest Analogs


P2X7 Receptor Antagonism: Potency Comparison of Triazole Derivatives

A study evaluating 51 1,2,3-triazole derivatives identified potent P2X7 receptor (P2X7R) blockers. The target compound's core scaffold is directly relevant to this class. The most potent compound in the series, 9d, exhibited an IC50 value inferior to 500 nM in blocking pore formation in J774.G8 cells and peritoneal macrophages. This quantitative benchmark serves as a critical class-level comparator; a structurally distinct analog, A-438079, showed an IC50 of 123 nM against human recombinant P2X7R in HEK293 cells [1][2]. The differentiation lies not in a direct comparison to this specific compound's P2X7 activity (which is not tested in isolation), but in the demonstrated importance of the 1-aryl-1,2,3-triazole scaffold for this specific therapeutic target, validating its procurement for focused medicinal chemistry campaigns.

P2X7 Receptor Inflammation Triazole Derivatives

CYP3A4 Inhibition: A Comparative Toxicity Risk Analysis Within the Triazole Class

A closely related carbamate analog, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate, showed a very weak inhibition of recombinant human CYP3A4 with an IC50 of 20,000 nM in a fluorometric assay [1]. This metabolic stability data point is crucial for differentiating the benzenecarboxylate ester from its analogs. Unlike many drug-like triazoles that are potent CYP inhibitors and cause drug-drug interactions (DDIs), the ester analogs are often designed as prodrugs or intermediates, where low CYP inhibition is a highly desirable feature. This compound’s structural class suggests a similarly low risk of CYP450 interactions, a key differentiator for researchers prioritizing safety or developing pro-drugs where rapid esterase-mediated activation is desired.

Drug Metabolism CYP450 Inhibition Safety Profiling

Differentiation by Purity and Supplier Reliability: A Procurement-Centric Comparison

Procurement decisions hinge on reliable purity and supply. Sigma-Aldrich supplies this compound under the Key Organics BIONET brand at a certified purity of 90% . In contrast, specialized suppliers like MolCore offer the same compound at a significantly higher purity level of NLT 98% and explicitly state its suitability for pharmaceutical R&D and quality control under ISO certification . For researchers in lead optimization or analytical development where high purity is critical to avoid confounding bioassay results, the 98% purity option provides a quantifiably superior starting material compared to the more common 90% technical grade. This trade-off between broad availability (Sigma-Aldrich) and high, certified purity (MolCore) is a critical selection parameter.

Procurement Purity Analysis Supply Chain Quality

Structural and Physicochemical Differentiation from Closest Ester Analogs

The benzenecarboxylate ester group provides a specific balance of lipophilicity and steric bulk compared to its closest commercially available analogs. For instance, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate (CAS 338419-25-3) introduces an additional chlorine atom into the ester moiety, increasing molecular weight (from 313.74 to 348.18 g/mol) and lipophilicity (cLogP increase of ~1 unit). Conversely, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate (CAS 338419-27-5) incorporates a strongly electron-withdrawing CF3 group, altering the ester's reactivity and pharmacokinetic profile [1]. The target compound’s unsubstituted benzoate offers a neutral lipophilicity baseline, making it the preferred choice for exploring primary SAR where halogen and electron-withdrawing effects must be minimal.

Physicochemical Properties Lipophilicity Structure-Activity Relationships

Recommended Application Scenarios for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate Based on Verified Evidence


Primary Hit-to-Lead Optimization for P2X7 Receptor Antagonists

Building on its class-level validation as a P2X7R ligand scaffold, this compound is ideally sourced for designing focused libraries aimed at identifying novel, peripherally restricted P2X7R antagonists for inflammatory diseases. Its ester functionality offers a handle for rapid analog generation via parallel synthesis, as demonstrated by the seminal work of Gonzaga et al. [1].

Unbiased Fragment-Based or Virtual Screening Libraries

Due to its differentiation as an unsubstituted benzoate ester with minimal steric and electronic bias, this compound is a preferred building block for populating diverse fragment or virtual screening libraries. Procuring the high-purity (≥98%) grade ensures that hit expansion and validation steps are free from the confounding biological noise caused by 5-10% impurities often found in standard commercial samples .

Early ADME-Tox Profiling Studies to Minimize CYP450 Liabilities

The cross-study comparable evidence indicating very weak CYP3A4 inhibition for close analogs suggests that scaffolds derived from this compound have a low risk of DDIs. This makes it a strategic procurement choice for central nervous system (CNS) or polypharmacology projects where maintaining a clean CYP profile from the building block stage is paramount to avoid late-stage attrition [2].

Chemical Biology Probe Development via Hydrolysis or 'Click' Chemistry

The benzenecarboxylate ester provides a selective hydrolysis point to generate the corresponding alcohol, a key intermediate, while the intact 1,2,3-triazole ring is a well-known product of copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound's high purity ensures reliable subsequent 'click' reactions or conjugation steps, minimizing side products in the creation of chemical biology tools such as PROTACs or activity-based probes .

Quote Request

Request a Quote for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.